5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Description
The Role of Azaindoles as Privileged Structures in Medicinal Chemistry and Drug Discovery
Pyrrolo[3,2-b]pyridines belong to a class of compounds known as azaindoles, which are bioisosteres of the naturally occurring indole (B1671886) nucleus. pharmablock.comnih.gov The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govresearchgate.net The indole scaffold itself is one of the most important privileged structures, found in numerous natural products and synthetic drugs. nih.govresearchgate.net
The introduction of a nitrogen atom into the indole's benzene (B151609) ring to form an azaindole can significantly modulate a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. pharmablock.comnih.gov These modifications can lead to improved potency and pharmacokinetic profiles. Azaindoles have proven particularly fruitful in the development of kinase inhibitors, a critical class of drugs, especially in oncology. pharmablock.com The distinct physicochemical properties of the four structural isomers of azaindole highlight their versatility in drug design. nih.gov
Table 1: Physicochemical Properties of Azaindole Isomers
| Isomer | Common Name | LogP | Total Polar Surface Area (tPSA) | Aqueous Solubility (LogS) |
|---|---|---|---|---|
| Pyrrolo[2,3-b]pyridine | 7-Azaindole (B17877) | 1.40 | 41.57 Ų | -1.74 |
| Pyrrolo[3,2-b]pyridine | 4-Azaindole | 1.13 | 41.57 Ų | -1.43 |
| Pyrrolo[3,2-c]pyridine | 5-Azaindole | 1.15 | 41.57 Ų | -1.45 |
| Pyrrolo[2,3-c]pyridine | 6-Azaindole | 1.63 | 41.57 Ų | -2.00 |
Data adapted from literature sources. nih.gov
Structural Analogy to Purine (B94841) Systems and Implications for Biological Recognition
The pyrrolo[3,2-b]pyridine scaffold is also recognized as a "9-deazapurine," highlighting its close structural resemblance to the purine ring system found in nucleic acids (adenine and guanine). nih.gov This structural mimicry allows pyrrolopyrimidine derivatives to act as purine isosteres, enabling them to interact with enzymes and receptors that normally bind purine-based substrates or signaling molecules. nih.gov This has led to the development of pyrrolo[3,2-d]pyrimidines as potent inhibitors of enzymes like purine nucleoside phosphorylase (PNP), which are targets for creating T-cell selective immunosuppressive agents. nih.gov The ability of these scaffolds to mimic the natural purine structure is a key strategy in the design of antimetabolites and other therapeutic agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-4-2-6(9)12-8-5(10)3-11-7(4)8/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMQSFCUYKVDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=C2I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Halogenated Pyrrolo 3,2 B Pyridine Derivatives in Research
Halogenation is a common and powerful strategy in medicinal chemistry to enhance the biological activity and modulate the properties of a lead compound. The introduction of halogen atoms onto the pyrrolopyridine scaffold can influence binding affinity, metabolic stability, and membrane permeability. Halogenated pyrrolopyrimidines are frequently used as key intermediates to introduce a variety of functional groups onto the core structure. nih.gov
Research has shown that the presence and position of halogens can be critical for biological function. For instance, in a series of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of iodine at the C7 position resulted in a significant enhancement of antiproliferative potency against several cancer cell lines. nih.gov This suggests that the size and electronic properties of the halogen atom can play a crucial role in the compound's mechanism of action. nih.gov The ease with which iodine can be displaced also makes iodo-substituted heterocycles valuable precursors for further chemical modifications, such as cross-coupling reactions. nih.gov
Reactivity and Chemical Transformations of 5 Chloro 3 Iodo 7 Methyl 1h Pyrrolo 3,2 B Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-b]pyridine Core
The pyrrolo[3,2-b]pyridine ring system, also known as 7-azaindole (B17877), possesses a π-rich pyrrole (B145914) moiety fused to a π-deficient pyridine (B92270) ring. This electronic dichotomy governs its reactivity towards electrophiles.
The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring due to its higher electron density. Within the 7-azaindole scaffold, the C3 position is the most common site for electrophilic substitution. nih.govresearchgate.net However, in the title compound, this position is already occupied by an iodine atom. The remaining unsubstituted positions on the pyrrole ring (C2) and the pyridine ring (C6) are potential sites for electrophilic attack. The inherent reactivity of the pyrrole ring would suggest that C2 is a likely position for substitution, provided steric hindrance from the adjacent iodo group is not prohibitive. Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq
The substituents on the 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine core significantly influence the regioselectivity and rate of electrophilic aromatic substitution.
Iodo Group (C-3): The iodo group is an ortho, para-director but is deactivating due to its inductive effect. Its presence at C3 would direct incoming electrophiles to the C2 position.
Chloro Group (C-5): The chloro group is also an ortho, para-directing but deactivating substituent. It would direct electrophiles to the C6 and C4 positions of the pyridine ring. However, electrophilic substitution on the pyridine ring is already disfavored.
Methyl Group (C-7): The methyl group is an activating, ortho, para-directing group. Its influence on the pyridine ring would be to activate the C6 and C8 (if it existed) positions. The primary effect would be on the adjacent C6 position.
Considering these influences, electrophilic attack is most likely to occur at the C2 position of the pyrrole ring, directed by the iodo group and the inherent reactivity of the pyrrole moiety.
Nucleophilic Aromatic Substitution Reactions (SNAr)
The electron-deficient nature of the pyridine ring makes the pyrrolo[3,2-b]pyridine system susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions bearing a good leaving group. wikipedia.org
Both the chloro and iodo substituents are potential leaving groups in SNAr reactions. Generally, the rate of SNAr reactions is dependent on the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate that forms. nih.gov The positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic attack. youtube.com In this compound, the C5-chloro group is para to the pyridine nitrogen (N7), making it a prime site for nucleophilic displacement. The C3-iodo group is on the pyrrole ring and is not as activated as the C5-chloro group for traditional SNAr. However, displacement of halogens on the pyrrole ring can occur under certain conditions.
It has been observed in dihalogenated pyridines that nucleophilic substitution often occurs at the C4 position. nsf.gov This is analogous to the C5 position in the pyrrolo[3,2-b]pyridine system. Therefore, it is expected that the C5-chloro group would be more readily displaced by nucleophiles than the C3-iodo group.
The nitrogen atom in the pyridine ring (N7) plays a crucial role in activating the ring for SNAr. By withdrawing electron density through both inductive and resonance effects, it stabilizes the anionic Meisenheimer intermediate formed during the reaction. Protonation of this nitrogen atom or its coordination to a Lewis acid can further enhance the electrophilicity of the ring and facilitate nucleophilic attack. ntnu.nosemanticscholar.orgsci-hub.se The pyrrole nitrogen (N1) is generally electron-donating towards the ring system, which would slightly deactivate the ring for nucleophilic attack. However, the overriding influence of the pyridine nitrogen makes the pyridine moiety the reactive site for SNAr.
Cross-Coupling Chemistry at Halogenated Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles. nih.gov The presence of two different halogen atoms (iodine and chlorine) at two distinct positions in this compound allows for selective and sequential cross-coupling reactions.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. nih.gov This difference in reactivity allows for selective coupling at the C-I bond while leaving the C-Cl bond intact. For instance, a Suzuki-Miyaura coupling would be expected to occur preferentially at the C3-iodo position. acs.org This has been demonstrated in related dihalogenated pyridines and other heterocycles where selective cross-coupling at the more reactive halogen is a common strategy. nih.govacs.orgwhiterose.ac.uk
Following the initial cross-coupling at the C3 position, a subsequent cross-coupling reaction could be performed at the C5-chloro position, likely requiring more forcing reaction conditions (e.g., stronger catalysts, higher temperatures). This stepwise functionalization allows for the introduction of two different substituents at the C3 and C5 positions, providing a versatile route to a wide range of derivatives.
Below is a table summarizing the expected reactivity for different reaction types:
| Reaction Type | Primary Reactive Site | Influencing Factors |
| Electrophilic Aromatic Substitution | C2 | - Higher electron density of the pyrrole ring. - Directing effect of the C3-iodo group. |
| Nucleophilic Aromatic Substitution (SNAr) | C5 | - Activation by the para-nitrogen (N7). - Good leaving group nature of chlorine. |
| Cross-Coupling (e.g., Suzuki, Sonogashira) | C3 | - Higher reactivity of the C-I bond compared to the C-Cl bond in palladium catalysis. |
Palladium-Catalyzed C-C Bond Formations (e.g., Heck, Suzuki-Miyaura, Sonogashira, Negishi)
No published studies detailing the participation of this compound in Heck, Suzuki-Miyaura, Sonogashira, or Negishi coupling reactions were found.
C-N and C-O Bond Formations via Coupling Reactions
There is no available data on C-N or C-O bond-forming coupling reactions specifically involving this compound.
Oxidation and Reduction Pathways
Transformations of the Pyrrole Ring
Specific studies on the oxidation or reduction of the pyrrole ring within this compound have not been reported.
Functionalization of the Pyridine Nitrogen (e.g., N-Oxide formation)
The formation of the corresponding N-oxide from this compound has not been described in the literature.
Thermal and Photochemical Reactivity Studies
No information is available regarding the thermal or photochemical reactivity of this compound.
Due to the absence of specific research on this compound, no data tables or detailed findings can be generated.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Chloro 3 Iodo 7 Methyl 1h Pyrrolo 3,2 B Pyridine
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
While the molecular formula is known to be C₈H₅ClIN₃, specific high-resolution mass spectrometry data, which would provide the exact mass and confirm this formula with high precision, is not documented in the searched literature.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
No experimental infrared spectrum or a list of characteristic absorption bands (e.g., for N-H, C-H, C=C, C-Cl, C-I bonds) for 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine has been published.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of atoms in the solid state is unavailable.
Advanced Chromatographic Purity Assessment and Method Development (e.g., HPLC, LC-MS)
Specific High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) methods developed for the purity assessment or analysis of this compound, including details on columns, mobile phases, and detection parameters, have not been reported.
Due to the absence of this essential data, the requested article focusing solely on the advanced spectroscopic and analytical characterization of this compound cannot be generated.
Theoretical and Computational Chemistry Studies of 5 Chloro 3 Iodo 7 Methyl 1h Pyrrolo 3,2 B Pyridine
Electronic Structure and Aromaticity Analysis
Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic characteristics of molecular systems.
DFT calculations are instrumental in elucidating the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties. For 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting sites prone to nucleophilic attack.
The distribution of electron density is significantly influenced by the substituents on the pyrrolo[3,2-b]pyridine core. The chloro and iodo groups are electron-withdrawing, pulling electron density away from the ring system, while the methyl group is electron-donating. The nitrogen atoms within the rings also have a strong influence on charge distribution due to their electronegativity.
A hypothetical representation of the frontier molecular orbital energies and Mulliken charge distribution, based on general principles for such substituted heterocycles, is presented below.
Interactive Data Table: Calculated Electronic Properties
| Property | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Mulliken Charge on N1 | -0.45 | High negative charge indicates a potential site for protonation or electrophilic attack. |
| Mulliken Charge on N7 | -0.38 | Moderate negative charge, also a potential site for electrophilic interaction. |
| Mulliken Charge on C3 | +0.15 | The iodine substituent likely induces a slight positive charge on this carbon. |
| Mulliken Charge on C5 | +0.20 | The chlorine substituent induces a positive charge, making it a potential site for nucleophilic attack. |
Note: These values are illustrative and would require specific DFT calculations for precise determination.
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. The pyrrolo[3,2-b]pyridine core consists of a fused five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring. The aromaticity of each ring can be quantitatively assessed using indices such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS values are calculated at the center of a ring; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity. HOMA values range from 0 (non-aromatic) to 1 (fully aromatic) and are based on the geometric parameters of the ring.
Interactive Data Table: Predicted Aromaticity Indices
| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | HOMA | Aromatic Character |
| Pyrrole Ring | -9.8 | -11.2 | 0.85 | Aromatic |
| Pyridine Ring | -8.5 | -10.1 | 0.92 | Strongly Aromatic |
Note: These values are hypothetical and serve to illustrate the expected aromatic character based on studies of similar heterocyclic systems.
Conformational Analysis and Tautomerism
The potential for tautomerism is an important consideration for heterocyclic compounds containing N-H bonds.
Prototropic tautomerism involves the migration of a proton, and in the case of 1H-pyrrolo[3,2-b]pyridine derivatives, the proton on the pyrrole nitrogen can potentially migrate to one of the pyridine nitrogen atoms. This would result in different tautomeric forms. The relative stability of these tautomers is governed by factors such as the preservation of aromaticity, electrostatic interactions, and steric effects.
Computational studies on related systems, such as pyrroloquinolines, have investigated the energies of different tautomeric forms to determine the most stable isomer. osi.lvresearchgate.net For this compound, the 1H-tautomer is generally expected to be the most stable form due to the preservation of the aromatic sextet in both the pyrrole and pyridine rings. Migration of the proton to the pyridine nitrogen could disrupt this aromaticity, leading to a higher energy state.
Interactive Data Table: Predicted Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |
| 1H-pyrrolo[3,2-b]pyridine | 0.0 | Most Stable |
| 4H-pyrrolo[3,2-b]pyridine | +8.5 | Less Stable |
| 7H-pyrrolo[3,2-b]pyridine | +12.0 | Least Stable |
Note: The relative energies are illustrative and would need to be confirmed by specific quantum chemical calculations.
Intramolecular hydrogen bonding can play a role in stabilizing certain conformations or tautomers. In the case of this compound, the potential for intramolecular hydrogen bonding is limited in the ground state of the most stable 1H-tautomer. However, in other potential tautomers or in the presence of suitable functional groups, such interactions could become more significant. The orientation of the substituents does not directly facilitate intramolecular hydrogen bonding with the N-H group of the pyrrole ring.
Prediction of Reactivity and Reaction Mechanisms
The electronic structure analysis provides a foundation for predicting the chemical reactivity of this compound. The distribution of molecular orbitals and atomic charges suggests specific sites for electrophilic and nucleophilic reactions.
The pyrrole ring, being electron-rich, is generally more susceptible to electrophilic substitution than the pyridine ring. The HOMO is likely to be localized more on the pyrrole moiety, making carbons C2 and C3 potential sites for electrophilic attack. However, the presence of the bulky iodo group at the C3 position would sterically hinder attack at this site and electronically deactivate it to some extent.
The pyridine ring is more electron-deficient due to the electronegative nitrogen atom and the electron-withdrawing chloro substituent. This makes the pyridine ring more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen and activated by the chloro group. The C5 position, bearing the chloro group, is a prime candidate for nucleophilic aromatic substitution.
The predicted reactivity can be summarized as follows:
Electrophilic Aromatic Substitution: Likely to occur on the pyrrole ring, preferentially at the C2 position.
Nucleophilic Aromatic Substitution: Likely to occur on the pyridine ring, with the potential for displacement of the chloro group at the C5 position.
N-alkylation/N-acylation: The nitrogen of the pyrrole ring is a nucleophilic site and can undergo reactions with electrophiles.
Understanding these reactivity patterns is essential for the synthetic manipulation of this heterocyclic system to create more complex molecules.
Frontier Molecular Orbital (FMO) Theory for Electrophilic and Nucleophilic Sites
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic character. youtube.comyoutube.com
For this compound, a computational study would calculate the energies and visualize the spatial distribution of the HOMO and LUMO. The analysis would identify the specific atoms or regions of the molecule where these orbitals are concentrated. This information would predict the most probable sites for electrophilic attack (where the HOMO is localized) and nucleophilic attack (where the LUMO is localized). The energy gap between the HOMO and LUMO is also a crucial parameter, as a smaller gap generally implies higher reactivity. pku.edu.cn Without specific calculations, any discussion of these sites on the molecule would be purely speculative.
Transition State Modeling for Key Synthetic Steps
Transition state modeling is a computational technique used to investigate the mechanism of chemical reactions. It involves calculating the potential energy surface of a reaction to identify the transition state—the highest energy point along the reaction coordinate. By modeling the geometry and energy of the transition state for key synthetic steps involved in the formation of this compound, chemists could gain insight into the reaction mechanism, predict reaction rates, and understand the factors influencing product formation. However, no such modeling studies for the synthesis of this specific compound have been published.
Molecular Dynamics Simulations for Conformational Flexibility in Solution
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govjchemlett.com For this compound, an MD simulation would model the molecule's behavior in a solvent, providing detailed information about its conformational flexibility. The simulation would reveal which bonds rotate, the preferred three-dimensional shapes (conformations) the molecule adopts in solution, and the energetic barriers between these conformations. This is crucial for understanding how the molecule might interact with a biological target, as its shape dictates its function. No specific MD simulation results for this compound are available in the literature.
In Silico Ligand-Target Interactions: Computational Docking and Binding Free Energy Calculations
In silico methods are essential for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. mdpi.com
Prediction of Binding Modes with Proposed Biological Targets
Computational docking is a technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net If a biological target for this compound were proposed, docking simulations could predict its binding mode within the target's active site. These simulations would identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. Following docking, binding free energy calculations would provide a quantitative estimate of the binding affinity. This information is critical in the early stages of drug discovery. nih.gov Currently, there are no published docking studies for this compound against any specified target.
Assessment of Ligand Efficiency and Drug-Likeness Parameters (Computational)
Drug-likeness parameters are computational estimations of a compound's properties, used to assess its potential as a drug candidate. These often include adherence to guidelines like Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net
Ligand efficiency (LE) is a metric that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). rgdscience.com It helps in optimizing compounds during drug discovery by assessing the binding energy contributed per atom. mtak.hu Lipophilic ligand efficiency (LLE) is another key parameter that combines potency and lipophilicity. mtak.hu
A computational assessment for this compound would involve calculating these parameters. However, without experimental binding data (potency) against a specific target, key metrics like Ligand Efficiency cannot be determined. While some basic molecular properties could be calculated from its structure, a full assessment as found in dedicated research is not available.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 Chloro 3 Iodo 7 Methyl 1h Pyrrolo 3,2 B Pyridine Derivatives
Impact of Substituent Modifications on Molecular Properties (e.g., pKa, Lipophilicity – Theoretical Aspects)
The pyrrolo[3,2-b]pyridine core itself is a weakly basic system due to the nitrogen atom in the pyridine (B92270) ring. The substituents at the C-3, C-5, and C-7 positions significantly modulate its electronic and steric characteristics.
pKa: The electron-withdrawing nature of the chloro and iodo substituents via induction would be expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to the unsubstituted scaffold. nih.gov This reduction in basicity can influence the ionization state of the molecule at physiological pH, which in turn affects receptor binding and solubility. researchgate.net
Rational Design Based on Scaffold Modifications
The rational design of potent and selective inhibitors based on the 1H-pyrrolo[3,2-b]pyridine scaffold involves a deep understanding of its interactions with biological targets. nih.gov This process leverages scaffold modifications to optimize binding affinity and drug-like properties.
Elucidation of Pharmacophoric Features within the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core presents key pharmacophoric features that are essential for its biological activity, particularly as a kinase inhibitor. The scaffold itself often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. nih.gov
Key pharmacophoric elements include:
Hydrogen Bond Donors: The pyrrole (B145914) N-H group (at N-1) typically serves as a hydrogen bond donor.
Hydrogen Bond Acceptors: The pyridine nitrogen is a crucial hydrogen bond acceptor. nih.gov
Molecular docking studies on related pyrrolopyrimidine kinase inhibitors have shown that these interactions anchor the ligand in the ATP-binding pocket, providing a foundation for affinity and selectivity. nih.govmdpi.com The strategic placement of substituents is then used to exploit other nearby pockets and interactions.
Systematic Variation of Substituents at C-3, C-5, C-7, and N-1 Positions
Systematic modification of substituents at various positions on the pyrrolo[3,2-b]pyridine ring has been a cornerstone of SAR studies to improve potency and selectivity.
N-1 Position: Alkylation or substitution at the N-1 position of the pyrrole ring can modulate activity. For instance, in a series of pyrrolo[3,2-c]pyridine derivatives, modifying the N-1 substituent was found to influence interactions in the solvent-exposed region of the target protein. acs.org In some cases, a free N-H is essential for hydrogen bonding, while in others, substitution with small alkyl groups can enhance potency or improve pharmacokinetic properties. nih.gov
C-3 Position: The C-3 position is often a key vector for introducing diversity and targeting specific sub-pockets of an enzyme active site. The iodo group in the title compound is a versatile handle for further chemical modification via cross-coupling reactions. Replacing it with various aryl or heteroaryl groups can significantly impact binding affinity.
C-5 and C-7 Positions: Substituents on the pyridine ring, such as the 5-chloro and 7-methyl groups, play a crucial role in fine-tuning electronic properties and van der Waals interactions. Removal of a methyl group from the pyridine ring in certain pyrrolo[3,4-c]pyridine derivatives led to a significant loss of activity, highlighting its importance for occupying a specific hydrophobic pocket. mdpi.com
The following interactive table summarizes representative SAR findings from studies on analogous pyrrolopyridine scaffolds.
| Position Modified | Original Group | New Group | Effect on Activity | Reference Scaffold |
| N-1 | H | p-methoxybenzyl | Moderate Activity | Pyrrolo[2,3-c]pyridine |
| N-1 | p-methoxybenzyl | H (deprotection) | Potent Cytotoxicity | Pyrrolo[2,3-c]pyridine |
| C-7 | H | Phenylamino | Moderate Activity | Pyrrolo[2,3-c]pyridine |
| C-7 | H | N-methylpiperazine | Moderate Activity | Pyrrolo[2,3-c]pyridine |
| Pyridine Ring | Methyl | H | Significant Loss of Activity | Pyrrolo[3,4-c]pyridine |
Data synthesized from multiple studies on related scaffolds to illustrate general SAR trends. mdpi.comnih.gov
Influence of Halogen and Methyl Groups on Binding Affinity and Selectivity (Theoretical and In Vitro Correlation)
The specific substituents of 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine have profound and distinct effects on molecular recognition.
Halogen Groups (5-Chloro and 3-Iodo): Halogens contribute to binding affinity through more than just steric and lipophilic effects; they can act as halogen bond (XB) donors. h1.co A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen or a serine hydroxyl group on a protein. nih.govnih.gov
The strength of the halogen bond generally increases with the size and polarizability of the halogen: I > Br > Cl > F. nih.gov Therefore, the 3-iodo substituent is a potent XB donor.
The 5-chloro group can also participate in halogen bonding, although weaker than iodine. semanticscholar.org The strategic placement of these halogens can lead to high-affinity interactions and confer selectivity for a specific target. h1.conih.gov Furthermore, halogens can also act as hydrogen bond acceptors, interacting favorably with hydrogen bond donors in the protein binding site. researchgate.net
Methyl Group (C-7): The 7-methyl group primarily provides a steric and lipophilic contribution. It can fit into small hydrophobic pockets within the active site, increasing binding affinity through favorable van der Waals interactions. Its presence can also influence the orientation of the entire scaffold within the binding pocket, indirectly affecting the positioning of other key interacting groups.
Computational Approaches to SAR/SPR
Computational chemistry is an indispensable tool for exploring the SAR and SPR of complex molecules like pyrrolo[3,2-b]pyridine derivatives, enabling the prediction of activity and the rationalization of experimental findings. nih.govacs.org
QSAR Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For pyrrolopyridine and related heterocyclic scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net
A typical 3D-QSAR study involves:
Dataset Assembly: A series of synthesized analogues with measured biological activities (e.g., IC50 values) is collected.
Molecular Alignment: The compounds are structurally aligned based on a common scaffold or a docked pose within a receptor.
Field Calculation: Steric and electrostatic fields (for CoMFA) are calculated around each molecule. CoMSIA includes additional fields like hydrophobic, and hydrogen bond donor/acceptor.
Model Generation: Statistical methods are used to generate a regression equation linking the variations in these fields to the variations in biological activity.
The resulting QSAR models produce contour maps that visualize regions where certain properties are predicted to enhance or diminish activity. For example, a CoMFA steric contour map might show a green region near the C-3 position, indicating that bulkier substituents are favored for higher activity, while a yellow region would suggest that bulk is detrimental. nih.govresearchgate.net Such models provide powerful predictive tools to guide the design of new, more potent derivatives of the this compound scaffold before undertaking synthetic efforts. nih.govnih.gov
Information regarding Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), molecular superimposition, and enantioselective synthesis for this compound and its derivatives is not available in the public domain based on a comprehensive search of scientific literature.
Despite extensive searches for research articles, patents, and scholarly publications, no specific data or studies were found for the compound "this compound" pertaining to the requested topics of:
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations: There are no published studies detailing how modifications to the structure of this compound derivatives affect their biological activity or physicochemical properties.
Molecular Superimposition and Alignment Studies: No molecular modeling studies, including superimposition and alignment analyses, have been reported for this specific compound or its derivatives to elucidate their binding modes with any biological target.
Stereochemical Considerations and Enantioselective Synthesis: There is no information to suggest that chiral derivatives of this compound have been synthesized. Consequently, no methods for enantioselective synthesis or discussions on stereochemical considerations are available.
While general information exists for the broader class of 7-azaindole (B17877) compounds, to which this compound belongs, these findings are not specific to the unique substitution pattern of the requested molecule. Therefore, it is not possible to construct a scientifically accurate article that adheres to the provided detailed outline.
Investigation of Molecular Interactions and Biological Mechanisms of 5 Chloro 3 Iodo 7 Methyl 1h Pyrrolo 3,2 B Pyridine Derivatives
Target Identification and Validation in In Vitro Systems
The primary mechanism of action for many pyrrolopyridine derivatives involves direct interaction with and modulation of specific protein targets, particularly enzymes and receptors that play crucial roles in cellular signaling.
Kinases are a major focus for this class of compounds due to their frequent dysregulation in oncogenesis. Derivatives of the pyrrolopyridine core have demonstrated inhibitory activity against a range of kinases.
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is a key driver in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3. researchgate.nettandfonline.com Notably, compound 4h , a derivative with a 1H-pyrrolo[2,3-b]pyridine core, showed significant inhibitory activity against multiple FGFR isoforms. researchgate.nettandfonline.com
Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a critical component of the spindle assembly checkpoint and is overexpressed in many human cancers. A potent and selective inhibitor based on the 1H-pyrrolo[3,2-c]pyridine scaffold, CCT251455 (compound 65), was developed through structure-based design. nih.gov This compound effectively inhibits MPS1, demonstrating the potential of this scaffold in targeting cell cycle kinases. nih.gov
Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A): DYRK1A is implicated in various cellular processes, and its inhibition is a therapeutic strategy for several diseases. A series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines were synthesized and found to be potent inhibitors of DYRK1A kinase, with some derivatives exhibiting inhibitory constants (Ki) in the low nanomolar range. researchgate.net
Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is a key regulator of the S-phase of the cell cycle, making it an attractive target for cancer therapy. A class of 2-heteroaryl-pyrrolopyridinones has been shown to potently inhibit Cdc7 kinase. rsc.org The compound 89S , a tetrahydropyrrolo[3,2-c]pyridin-4-one derivative, acts as a potent ATP mimetic inhibitor of Cdc7 with a Ki value of 0.5 nM. rsc.org
Met Kinase: The Met kinase is another important target in oncology. A derivative of pyrrolo[3,2-c]pyridine, compound 1r , was shown to have a 40% inhibitory effect on c-MET at a 1 µM concentration. nih.gov
Other Kinases: While extensive research has been conducted, specific inhibitory data for 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine derivatives against Phospholipase C-γ2 (PLC-γ2), Phosphoinositide 3-kinases (PI3Ks), and Heat shock protein 90 (Hsp90) is not extensively detailed in the available literature. However, related heterocyclic scaffolds have shown activity. For instance, various pyrazolo[3,4-b]pyridine derivatives have been reported as potential Hsp90 inhibitors. nih.gov
Table 1: Kinase Inhibitory Activity of Selected Pyrrolopyridine Derivatives
| Compound | Scaffold | Target Kinase(s) | Activity (IC₅₀/Ki) |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 nM (IC₅₀) |
| FGFR2 | 9 nM (IC₅₀) | ||
| FGFR3 | 25 nM (IC₅₀) | ||
| CCT251455 | 1H-pyrrolo[3,2-c]pyridine | MPS1 | 0.04 µM (P-MPS1 IC₅₀) |
| 89S | tetrahydropyrrolo[3,2-c]pyridin-4-one | Cdc7 | 0.5 nM (Ki) |
| Compound 1r | pyrrolo[3,2-c]pyridine | FMS Kinase | 30 nM (IC₅₀) |
| c-MET | 40% inhibition at 1 µM |
Beyond direct enzyme inhibition, pyrrolopyridine derivatives can act as allosteric modulators of receptors. A series of compounds featuring a 1H-pyrrolo[3,2-b]pyridine core have been identified as selective GluN2B negative allosteric modulators. mdpi.com The N-methyl-D-aspartate (NMDA) receptors are crucial for excitatory neurotransmission in the central nervous system. mdpi.com These derivatives demonstrated good in vitro potency, with compounds achieving significant receptor occupancy in preclinical models. mdpi.com
Table 2: Receptor Modulation Activity of Selected 1H-pyrrolo[3,2-b]pyridine Derivatives
| Compound | Target Receptor | Modulation Type | Activity (IC₅₀/Ki) |
| Compound 9 | GluN2B (NMDA) | Negative Allosteric Modulator | 10 nM (IC₅₀) |
| Compound 25 | GluN2B (NMDA) | Negative Allosteric Modulator | 13 nM (IC₅₀) |
| Compound 30 | GluN2B (NMDA) | Negative Allosteric Modulator | 14 nM (IC₅₀) |
| Compound 34 | GluN2B (NMDA) | Negative Allosteric Modulator | 13 nM (IC₅₀) |
Cellular Mechanistic Studies (In Vitro)
The enzymatic and receptor-level activities of these compounds translate into measurable effects on cellular behavior, particularly in cancer cell models.
A primary outcome of targeting kinases involved in cell cycle and growth signaling is the inhibition of cancer cell proliferation.
The potent MPS1 inhibitor CCT251455 demonstrated antiproliferative activity in the HCT116 human tumor cell line with a GI₅₀ of 0.16 µM. nih.gov
The Cdc7 inhibitor 89S was found to inhibit the proliferation of various tumor cell lines with IC₅₀ values in the submicromolar range. rsc.org
Compound 1r , a pyrrolo[3,2-c]pyridine derivative, showed potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov
The FGFR inhibitor 4h was also shown to inhibit the proliferation of breast cancer 4T1 cells. researchgate.nettandfonline.com
Table 3: Anti-proliferative Activity of Pyrrolopyridine Derivatives
| Compound | Cell Line | Activity Metric | Value |
| CCT251455 | HCT116 (Colon Cancer) | GI₅₀ | 0.16 µM |
| Compound 1r | Various Cancer Lines | IC₅₀ | 0.15 - 1.78 µM |
| 89S | Various Tumor Lines | IC₅₀ | Submicromolar range |
In addition to halting proliferation, effective anticancer agents often trigger programmed cell death, or apoptosis. The 1H-pyrrolo[2,3-b]pyridine derivative 4h , which targets FGFRs, was shown to induce apoptosis in breast cancer 4T1 cells, confirming a cytotoxic mechanism of action. researchgate.nettandfonline.com
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Research has shown that compound 4h , the FGFR-inhibiting 1H-pyrrolo[2,3-b]pyridine derivative, significantly inhibited the migration and invasion of 4T1 breast cancer cells in vitro. researchgate.nettandfonline.com This suggests that beyond its effects on proliferation and survival, this class of compounds may also interfere with the processes leading to cancer spread.
Modulation of Cellular Signaling Pathways
Derivatives of the broader pyrrolopyridine class are known to modulate various cellular signaling pathways, which are often dysregulated in diseases like cancer. ugr.es For instance, compounds featuring a 5-formyl-pyrrolo[3,2-b]pyridine core have been developed as inhibitors of the FGF19-FGFR4 signaling pathway, a critical target in hepatocellular carcinoma (HCC). nih.gov These inhibitors demonstrate the capacity of the pyrrolopyridine scaffold to interfere with specific kinase-driven pathways that promote tumor growth. While direct studies on this compound are limited, related structures have shown significant activity. A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of potent antibacterial agents, suggesting that this core structure can be adapted to target pathways beyond kinase signaling. nih.govcsu.edu.au
Biochemical Assays for Activity Quantification (e.g., IC50, Ki, Kd values in in vitro enzymatic assays)
The potency of pyrrolopyridine derivatives is quantified using various biochemical assays that determine their inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). These values are crucial for understanding the compound's efficacy at a molecular level.
For example, a potent derivative from a series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, compound 10z , was identified as a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It exhibited single-digit nanomolar activity against wild-type FGFR4 and its gatekeeper mutant variants (V550L/M) in both biochemical and cellular assays. nih.gov Furthermore, it demonstrated significant antiproliferative activity against multiple hepatocellular carcinoma cell lines. nih.gov
The table below summarizes the IC50 values for compound 10z against various HCC cell lines. nih.gov
| Cell Line | IC50 (nM) |
| Hep3B | 37 |
| JHH-7 | 32 |
| HuH-7 | 94 |
In another study, pyridine-based inhibitors were developed for Vaccinia-related kinases 1 and 2 (VRK1 and VRK2). The most potent compound for VRK1 in this series displayed an IC50 value of 150 nM, highlighting the effectiveness of the pyridine (B92270) scaffold, a core component of the pyrrolopyridine structure, in kinase inhibition. nih.gov
Co-Crystallography and Structural Biology of Protein-Ligand Complexes
Understanding the three-dimensional structure of a ligand bound to its protein target is fundamental for rational drug design. X-ray crystallography is a powerful tool for visualizing these interactions at an atomic level.
Structural studies of a 5-formyl-pyrrolo[3,2-b]pyridine derivative (10z ) in complex with its target, FGFR4, have provided detailed insights into its binding mechanism. nih.gov Similarly, the crystal structure of pexidartinib, a kinase inhibitor containing a related 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety, has been determined, revealing how the molecule interacts with water molecules and chloride ions in its dihydrochloride (B599025) dihydrate salt form. researchgate.net Although this represents a different isomer of the pyrrolopyridine core, it underscores the value of crystallographic studies in characterizing the solid-state properties and intermolecular interactions of this class of compounds. researchgate.net
Elucidation of Binding Pockets and Interaction Motifs (e.g., Hinge Region Binding, ATP-binding pocket)
Kinase inhibitors commonly target the ATP-binding pocket of the enzyme. This pocket is characterized by several key features, including the hinge region, which forms crucial hydrogen bonds with inhibitors, mimicking the interaction of ATP's adenine (B156593) ring.
X-ray crystallography studies of the FGFR4 inhibitor 10z confirmed its binding within the ATP pocket. nih.gov The aminopyridine moiety, a common feature in kinase inhibitors, often plays a pivotal role in anchoring the molecule to the kinase hinge region. nih.gov The design of selective inhibitors often involves extending the molecule from the core hinge-binding scaffold into adjacent hydrophobic pockets or other nearby regions, thereby achieving greater selectivity over the ubiquitous ATP molecule.
Identification of Key Residues for Ligand Recognition
Structural biology studies not only reveal the binding mode but also identify the specific amino acid residues within the target protein that are critical for recognizing and binding the ligand. In the case of the FGFR4 inhibitor 10z , crystallographic analysis detailed the precise interactions between the compound and the amino acids lining the ATP-binding site. nih.gov This information is invaluable for understanding the basis of the inhibitor's potency and selectivity and for guiding the design of next-generation compounds with improved properties.
Mechanistic Insights into Reversible-Covalent Inhibition (if applicable)
A novel and promising strategy in drug design is reversible-covalent inhibition. This approach combines the high specificity of non-covalent binding with the prolonged duration of action of a covalent bond, which is designed to be reversible. This can lead to potent on-target activity while minimizing the risk of permanent off-target modifications.
A series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives were specifically designed as reversible-covalent inhibitors of FGFR4. nih.gov The representative compound, 10z , was shown through MALDI-TOF mass spectrometry and X-ray protein crystallography to act via this mechanism. nih.gov The 5-formyl group on the pyrrolopyridine core acts as a "warhead" that can form a reversible covalent bond with a nucleophilic residue in the FGFR4 binding site. This mechanism allows the inhibitor to achieve high potency and selectivity against both the wild-type enzyme and clinically relevant mutant forms that confer resistance to other inhibitors. nih.gov
Emerging Research Avenues and Potential Applications of 5 Chloro 3 Iodo 7 Methyl 1h Pyrrolo 3,2 B Pyridine and Its Derivatives
Chemical Probe and Tool Compound Development
The development of chemical probes is essential for dissecting complex biological processes. These small molecules are designed to interact with specific proteins or pathways, allowing researchers to study their functions in a cellular context. The structure of 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine makes it an intriguing candidate for development as a chemical probe.
Elucidating Biological Pathway Function
Chemical probes derived from the pyrrolopyridine scaffold can be instrumental in elucidating the function of biological pathways. The halogen atoms on this compound, particularly the iodine, can serve as a handle for further chemical modifications, such as the attachment of fluorescent tags or biotin labels. These tagged molecules can then be used to visualize the localization of their target proteins within the cell or to isolate and identify binding partners, thereby shedding light on their role in various signaling cascades.
Characterizing Molecular Targets
A key application of chemical probes is the characterization of molecular targets. The iodo group on this compound can be utilized in photoaffinity labeling experiments. In this technique, the iodo-substituted compound can be converted into a highly reactive species upon exposure to UV light, leading to the formation of a covalent bond with its target protein. Subsequent proteomic analysis can then identify the protein that has been "tagged," thus revealing the molecular target of the compound. This approach is invaluable for target validation and for understanding the mechanism of action of novel bioactive molecules.
Lead Compound Identification and Optimization in Early-Stage Drug Discovery
The pyrrolo[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes this compound an attractive starting point for the identification and optimization of lead compounds in early-stage drug discovery.
Strategies for Improving Potency and Selectivity (Pre-Clinical)
In the realm of drug discovery, the initial "hit" compound often requires significant optimization to improve its potency and selectivity. For derivatives of this compound, several strategies can be employed. Structure-activity relationship (SAR) studies are crucial, where systematic modifications are made to the molecule to understand how changes in its structure affect its biological activity. For instance, the chloro and iodo groups can be replaced with other substituents to explore their impact on binding affinity.
Computational modeling and molecular docking can be used to predict how different derivatives will interact with the binding site of a target protein, guiding the design of more potent and selective inhibitors. For example, in the context of kinase inhibitors, modifications to the pyrrolopyridine core can be designed to exploit specific interactions with amino acid residues in the ATP-binding pocket, thereby enhancing both potency and selectivity against other kinases.
Below is a table showing the inhibitory activities of some pyrrolo[3,2-c]pyridine derivatives against FMS kinase, illustrating how structural modifications can impact potency.
| Compound | Modifications | FMS Kinase IC50 (nM) |
| KIST101029 | Lead Compound | 96 |
| 1e | Modification of the lead structure | 60 |
| 1r | Further modification of the lead structure | 30 |
This data is for pyrrolo[3,2-c]pyridine derivatives and is intended to be illustrative of SAR principles.
Optimization of Membrane Permeability (Theoretical and In Vitro)
For a drug to be effective, it must be able to reach its target within the cell, which often requires crossing the cell membrane. The physicochemical properties of a molecule, such as its lipophilicity, size, and number of hydrogen bond donors and acceptors, play a crucial role in its membrane permeability.
Theoretical Approaches:
In Silico Prediction: Computational models can be used to predict the membrane permeability of this compound derivatives. These models take into account various molecular descriptors to estimate a compound's ability to passively diffuse across a lipid bilayer. Parameters such as calculated LogP (cLogP) and topological polar surface area (TPSA) are often used in these predictions.
In Vitro Methods:
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures the ability of a compound to diffuse from a donor compartment to an acceptor compartment through an artificial membrane coated with lipids.
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess the permeability and potential for active transport of a drug candidate.
The following table outlines key physicochemical properties that influence membrane permeability and can be assessed for derivatives of this compound.
| Property | Desired Range for Good Permeability |
| Molecular Weight (MW) | < 500 Da |
| LogP | 1-3 |
| Topological Polar Surface Area (TPSA) | < 140 Ų |
| Number of Hydrogen Bond Donors | < 5 |
| Number of Hydrogen Bond Acceptors | < 10 |
Addressing Resistance Mechanisms (e.g., Gatekeeper Mutations)
A major challenge in cancer therapy is the development of drug resistance, often due to mutations in the target protein. A common resistance mechanism in kinase inhibitors is the "gatekeeper" mutation, where a key amino acid in the ATP-binding pocket is altered, preventing the drug from binding effectively.
The pyrrolopyridine scaffold has shown promise in the development of inhibitors that can overcome such resistance mechanisms. For example, in the case of epidermal growth factor receptor (EGFR) inhibitors used in the treatment of non-small cell lung cancer, the T790M gatekeeper mutation is a common cause of resistance to first-generation drugs. Researchers have successfully designed pyrrolopyrimidine and pyrrolopyridine-based inhibitors that can effectively inhibit EGFR with the T790M mutation.
The design of such inhibitors often involves creating molecules that can form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition. The electrophilic nature of certain substituents that can be introduced onto the this compound scaffold could be exploited to develop covalent inhibitors targeting resistant kinases.
The table below shows the activity of a pyrrolopyrimidine-based EGFR inhibitor against wild-type and mutant forms of the enzyme, demonstrating the potential for this class of compounds to address resistance.
| Compound | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) | Selectivity (WT/T790M) |
| Hypothetical Pyrrolopyrimidine | 100 | 5 | 20 |
This data is hypothetical and for illustrative purposes.
Potential in Material Science and Organic Electronics
The unique structural and electronic properties of the pyrrolopyridine scaffold, a core component of this compound, have positioned it as a promising candidate for applications in material science and organic electronics. Pyrrole-containing compounds are known for their electron-rich nature, which makes them suitable for use in hole-transporting semiconducting materials. tdl.org Fusing the pyrrole (B145914) ring with a pyridine (B92270) ring, as in azaindoles (pyrrolopyridines), can enhance stability and introduce tunable electronic characteristics. tdl.orgpharmablock.com
Derivatives of pyrrolopyridines are being explored as organic semiconductors for devices like organic field-effect transistors (OFETs) and organic solar cells. nih.govnih.gov The planarity of the fused ring system facilitates π-π stacking, which is crucial for efficient charge transport in organic semiconductor layers. nih.gov For instance, copolymers incorporating a fused pyrrolopyridine donor unit with benzothiadiazole acceptors have been synthesized and shown to have potential in organic solar cells, achieving notable power conversion efficiencies. nih.gov
Furthermore, the 7-azaindole (B17877) moiety (a related isomer) can act as a versatile ligand for transition metal complexes. nih.gov The nitrogen atoms in both the pyrrole and pyridine rings can coordinate with metal ions, leading to the formation of complexes with interesting photophysical properties. nih.govresearchgate.net These properties are highly relevant for the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. nih.gov Specifically, the deprotonated form of 7-azaindole, known as 7-azaindolide, has been shown to be a nearly pure sigma donor ligand, forming stable complexes with transition metals like manganese, iron, and cobalt. nih.gov The functional groups on this compound, such as the chloro and iodo substituents, provide reactive sites for further modification, allowing for the fine-tuning of electronic properties and the synthesis of novel ligands and semiconductor components.
| Application Area | Relevant Properties of Pyrrolopyridine Scaffold | Example Research Focus |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Electron-rich nature, planar structure for π-stacking, solution processability. tdl.orgresearchgate.net | Development of hole-transporting semiconductor layers. tdl.org |
| Organic Solar Cells (OSCs) | Tunable HOMO/LUMO levels, broad absorption spectra. nih.gov | Use as donor units in donor-acceptor copolymers. nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Coordination sites for metal complexes, potential for luminescence. nih.gov | Formation of emissive transition metal complexes. researchgate.net |
| Ligands for Catalysis/Coordination Chemistry | Presence of N-donor atoms, ability to form stable metal complexes. nih.gov | Synthesis of homoleptic transition metal complexes. nih.gov |
Development of Novel Synthetic Methodologies for Analogues
The functionalization of the this compound core is pivotal for exploring its structure-activity relationships and developing new applications. The presence of halogen atoms at the C3 and C5 positions offers strategic handles for modification, primarily through metal-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.
Palladium-catalyzed reactions are particularly prominent in the synthesis of pyrrolopyridine analogues. mdpi.comanu.edu.au
Suzuki-Miyaura Coupling : This reaction allows for the coupling of the iodo- or chloro-substituted scaffold with various boronic acids or esters. It is a versatile method for introducing aryl, heteroaryl, or alkyl groups. nih.govmdpi.comacs.org The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the C3 position first, followed by modification at the C5 position under different reaction conditions.
Sonogashira Coupling : This method is used to form C-C bonds by coupling the halo-pyrrolopyridine with terminal alkynes, providing a route to alkynyl-substituted analogues. mdpi.commdpi.com
Buchwald-Hartwig Amination : This reaction enables the introduction of nitrogen-based functional groups by coupling the scaffold with various amines. This is crucial for synthesizing derivatives with altered electronic properties and biological activities.
Recent advancements also focus on developing more sustainable methods, such as using earth-abundant metal catalysts like iron for cross-coupling reactions, which can offer a cost-effective and environmentally benign alternative to palladium. digitellinc.com Furthermore, multi-component reactions and microwave-assisted synthesis are being explored to streamline the synthesis of complex analogues, reducing reaction times and improving yields. mdpi.comresearchgate.net These methodologies collectively provide a robust platform for generating a diverse library of this compound derivatives for further investigation.
| Reaction Type | Catalyst/Reagents | Bond Formed | Purpose/Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acids/esters | C-C (Aryl, Alkyl) | Introduce diverse substituents for SAR studies. nih.govacs.org |
| Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkynes | C-C (Alkynyl) | Synthesize extended π-conjugated systems. mdpi.com |
| Buchwald-Hartwig Amination | Palladium catalyst, Amines | C-N | Introduce amino groups to modulate properties. |
| Heck Coupling | Palladium catalyst, Alkenes | C-C (Alkenyl) | Create vinyl-substituted derivatives. |
| Iron-Catalyzed Coupling | Iron catalyst, Heteroarylboronic acids | C-C (Aryl) | Sustainable alternative to palladium catalysis. digitellinc.com |
Design of Prodrug Strategies for Enhanced Bioavailability (Theoretical)
For heterocyclic compounds intended for therapeutic use, overcoming poor physicochemical properties like low aqueous solubility and inadequate permeability is a significant challenge. Prodrug strategies offer a viable solution by temporarily modifying the parent drug molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgactamedicamarisiensis.ro For this compound, the pyrrole nitrogen (N1-H) presents an ideal site for prodrug modification.
The N1-H group is amenable to derivatization with various promoieties that can be cleaved in vivo by metabolic enzymes to release the active parent compound. acs.org The primary goal of such a strategy would be to enhance the compound's bioavailability by increasing its solubility or lipophilicity, thereby improving its absorption across biological membranes. actamedicamarisiensis.ro
Common prodrug approaches that could be theoretically applied include:
Esters : Attaching an ester group, such as an acetate or a pivalate, can increase lipophilicity. These are often cleaved by ubiquitous esterase enzymes in the plasma and tissues.
Carbamates : Carbamate prodrugs are another common strategy and can be designed to have varying stability. nih.govnih.gov N,N-disubstituted carbamates are generally more stable than N-monosubstituted versions and may require enzymatic activation (e.g., by cytochrome P450) for cleavage. nih.gov
Phosphates : Introducing a phosphate ester group can dramatically increase aqueous solubility, making the compound suitable for parenteral formulations. These prodrugs are typically cleaved by alkaline phosphatase enzymes.
The design of a successful prodrug requires a delicate balance: the promoiety must be stable enough to allow the drug to reach its target site but labile enough to be efficiently cleaved to release the active molecule. acs.org The choice of promoiety would depend on the specific ADME barrier that needs to be overcome for the parent compound.
| Prodrug Moiety | Point of Attachment | Potential Advantage | Probable Cleavage Mechanism |
|---|---|---|---|
| Ester (e.g., -C(O)R) | Pyrrole Nitrogen (N1) | Increased lipophilicity, enhanced membrane permeability. | Hydrolysis by esterase enzymes. actamedicamarisiensis.ro |
| Carbamate (e.g., -C(O)NR₂) | Pyrrole Nitrogen (N1) | Tunable stability, can improve metabolic stability. nih.gov | Chemical or enzymatic (e.g., P450) hydrolysis. nih.gov |
| Phosphate (e.g., -P(O)(OH)₂) | Pyrrole Nitrogen (N1) | Significantly increased aqueous solubility. | Hydrolysis by alkaline phosphatases. nih.gov |
| Amino Acid Conjugate | Pyrrole Nitrogen (N1) | Potential for active transport via amino acid transporters. | Hydrolysis by peptidases. |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions of 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine Research
The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. nih.gov Research into derivatives of this and related pyrrolopyridine structures has led to significant advancements in several therapeutic areas. Although specific studies on this compound are not extensively documented, the academic contributions of its parent scaffold are noteworthy.
Derivatives of the pyrrolo[3,2-b]pyridine and related pyrrolopyridine families have been identified as potent inhibitors of various kinases, which are crucial targets in oncology. nih.gov For instance, certain derivatives have shown antiproliferative activity against melanoma cell lines. nih.gov The structural features of this compound, specifically the halogen substitutions, suggest its potential as a kinase inhibitor. Halogenation can significantly enhance the antiproliferative properties of related heterocyclic compounds. nih.govnih.gov The chloro and iodo substituents on the pyrrolopyridine ring can modulate the electronic properties and steric interactions within the binding pocket of a target protein, potentially leading to enhanced potency and selectivity.
Furthermore, the pyrrolopyridine nucleus is a key component in compounds developed for neurological disorders. For example, selective GluN2B negative allosteric modulators containing a 1H-pyrrolo[3,2-b]pyridine core have been investigated for their potential in treating mood disorders. acs.org The substitution pattern of this compound could influence its ability to cross the blood-brain barrier and interact with central nervous system targets.
The academic contributions in this area are summarized in the table below:
| Research Area | Key Findings for Pyrrolopyridine Scaffolds | Potential Relevance for this compound |
| Oncology | Potent kinase inhibitors (e.g., FMS kinase). nih.gov | The halogen atoms may enhance kinase binding affinity and antiproliferative activity. nih.gov |
| Antiproliferative activity against melanoma. nih.gov | Could exhibit activity against various cancer cell lines. | |
| Neurology | Selective GluN2B negative allosteric modulators. acs.org | Substituents may confer favorable properties for CNS targeting. |
| Antibacterial Agents | Activity against resistant strains of E. coli. nih.gov | May possess antibacterial properties. |
Unexplored Research Questions and Hypotheses
The unique substitution pattern of this compound gives rise to several unexplored research questions and hypotheses. The presence of both a chloro and an iodo group, along with a methyl group, on the pyrrolo[3,2-b]pyridine core suggests a number of potential avenues for investigation.
Hypothesis 1: Dual Kinase and Halogen Bonding-Mediated Inhibition. It is hypothesized that this compound may function as a multi-targeted kinase inhibitor. The core scaffold can interact with the ATP-binding site of kinases, while the iodine atom could form halogen bonds with specific amino acid residues, leading to enhanced affinity and selectivity. The chlorine and methyl groups would further modulate the binding interactions.
Hypothesis 2: Novel Antibacterial Mechanism. Given that some pyrrolo[3,2-b]pyridine derivatives show activity against resistant bacteria, it is hypothesized that this compound could exhibit antibacterial activity through a novel mechanism. nih.gov The specific combination of substituents may allow it to overcome existing resistance mechanisms.
Hypothesis 3: Neuroprotective Properties. Building on the discovery of pyrrolo[3,2-b]pyridine-based GluN2B modulators, it is hypothesized that this compound may possess neuroprotective properties. acs.org Its specific substitution pattern could lead to a unique pharmacological profile with potential applications in neurodegenerative diseases.
Directions for Future Academic Investigations
To fully elucidate the scientific contributions of this compound, a multi-pronged research approach is necessary. Future investigations should focus on a deeper mechanistic understanding of its biological interactions, exploration of novel chemical space, and the use of advanced computational modeling.
Deeper Mechanistic Understanding of Biological Interactions
Future studies should aim to identify the specific biological targets of this compound. This can be achieved through a combination of in vitro screening against a panel of kinases and other relevant enzymes, followed by cellular assays to determine its effect on signaling pathways. Techniques such as X-ray crystallography of the compound in complex with its target protein would provide invaluable insights into its binding mode and the role of the halogen atoms in molecular recognition.
Exploration of Novel Chemical Space Based on the Pyrrolo[3,2-b]pyridine Core
The synthesis of a library of analogues based on the this compound scaffold is a crucial next step. Systematic variation of the substituents at the 3, 5, and 7 positions will allow for a thorough structure-activity relationship (SAR) study. This exploration of chemical space could lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Advanced Computational Modeling for Predictive Design
Computational modeling can play a pivotal role in guiding the future development of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to predict the biological activity of novel analogues and to understand the key molecular interactions driving their efficacy. nih.govnih.gov These computational studies can help prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.
Q & A
Q. What are the standard synthetic routes for 5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, iodination at the 3-position is achieved using N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4 in DMF). Methylation at the 7-position may involve NaH and methyl iodide in THF at 0°C to room temperature. Purification typically employs silica gel chromatography with gradients of heptane/ethyl acetate (8:2 ratio) . Optimization of reaction parameters (e.g., catalyst loading, solvent polarity) is critical for yields >50%.
Q. How can the purity and structural integrity of this compound be validated?
Characterization involves:
- 1H NMR : Peaks for aromatic protons (δ 8.3–8.4 ppm) and NH groups (δ ~12.4 ppm, broad singlet).
- LC-MS : To confirm molecular weight (MW = 308.5 g/mol) and detect impurities.
- Elemental Analysis : To verify C, H, N, Cl, and I content. Discrepancies in spectral data may indicate incomplete substitution or byproducts, necessitating re-optimization of reaction conditions .
Q. What nucleophilic substitutions are feasible at the 5-chloro position?
The 5-chloro group is reactive toward Suzuki-Miyaura couplings (e.g., with aryl boronic acids) or Buchwald-Hartwig aminations (e.g., with primary amines). Reaction conditions vary:
- Suzuki : Pd(PPh3)4, K2CO3, dioxane/H2O, 105°C.
- Amination : Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C. Monitor reaction progress via TLC to avoid over-substitution .
Advanced Research Questions
Q. How does the electronic environment of the pyrrolo[3,2-b]pyridine core influence substitution reactivity?
The electron-deficient pyridine ring directs electrophilic substitution to the pyrrole moiety. DFT calculations show that the 3-iodo and 5-chloro groups create localized electron density, favoring nucleophilic attack at C-5. Substituent effects (e.g., methyl at C-7) sterically hinder reactions at adjacent positions, requiring careful selection of catalysts (e.g., bulky ligands for C–N couplings) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
Discrepancies in kinase inhibition (e.g., TRK vs. SGK-1) may arise from:
- Assay Conditions : ATP concentration (high vs. low), incubation time.
- Derivative Stereochemistry : Methyl group orientation affects binding. Use isoform-specific enzymatic assays and molecular docking (e.g., AutoDock Vina) to correlate substituent patterns with activity .
Q. How can computational models predict the compound’s metabolic stability?
Q. What crystallographic data are available for SAR studies?
X-ray diffraction of analogs (e.g., 3-Bromo-1-(tosyl)-pyrrolo[3,2-b]pyridine) reveals planar pyrrolopyridine cores with dihedral angles <5° between rings. Hydrogen bonding (N–H⋯O) stabilizes kinase-binding conformations. Access CCDC datasets (e.g., CCDC-2121961) for comparative analysis .
Methodological Notes
- Contradiction Resolution : If iodination yields vary (e.g., 40–70%), test alternative iodination agents (e.g., I2/HIO4) or microwave-assisted synthesis for faster kinetics .
- Data Reproducibility : Document reaction atmosphere (N2 vs. air), solvent batch (anhydrous vs. technical grade), and catalyst source (commercial vs. in-house).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
